Ethyl 4,4-dinitrovalerate

Description

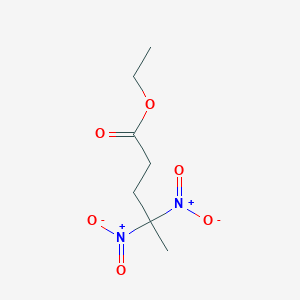

Ethyl 4,4-dinitrovalerate (CAS 6921-11-5) is an organic ester characterized by a valerate backbone substituted with two nitro (-NO₂) groups at the 4,4-positions. Its molecular formula is C₇H₁₀N₂O₆, with a molar mass of 218.16 g/mol. The compound’s structure combines the reactivity of nitro groups with the ester functionality, making it a versatile intermediate in organic synthesis, particularly in reactions requiring electron-withdrawing groups or high-energy precursors .

Its applications span explosives research, pharmaceuticals (as a nitro-group carrier), and polymer chemistry .

Properties

CAS No. |

6921-11-5 |

|---|---|

Molecular Formula |

C7H12N2O6 |

Molecular Weight |

220.18 g/mol |

IUPAC Name |

ethyl 4,4-dinitropentanoate |

InChI |

InChI=1S/C7H12N2O6/c1-3-15-6(10)4-5-7(2,8(11)12)9(13)14/h3-5H2,1-2H3 |

InChI Key |

GERAAQRTSQGECN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC(C)([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,4-dinitrovalerate typically involves the nitration of ethyl valerate. The process can be summarized as follows:

Nitration Reaction: Ethyl valerate is treated with a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to avoid decomposition.

Purification: The crude product is then purified through recrystallization or distillation to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and safety. Continuous flow reactors may be used to ensure consistent product quality and minimize the risk of hazardous reactions.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,4-dinitrovalerate undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Various nucleophiles such as amines or alkoxides.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

Reduction: Ethyl 4,4-diaminovalerate.

Substitution: this compound derivatives with different substituents.

Hydrolysis: 4,4-dinitrovaleric acid and ethanol.

Scientific Research Applications

Ethyl 4,4-dinitrovalerate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4,4-dinitrovalerate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro groups can participate in redox reactions, while the ester group can undergo hydrolysis or substitution. These interactions can lead to various biochemical and chemical effects, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Ethyl 4,4-dinitrovalerate and related compounds:

Key Observations:

- Nitro vs. Fluoro Groups : this compound’s nitro groups confer strong electron-withdrawing effects, enhancing reactivity in electrophilic substitutions compared to the electron-deficient but less polar fluoro groups in Ethyl 4,4-difluorovalerate .

- Ketone vs. Nitro Functionality: Ethyl 2,4-dioxovalerate lacks nitro groups but features two ketones, making it more prone to condensation reactions (e.g., Knoevenagel) but less thermally stable than nitro-substituted analogs .

Physicochemical Properties

Thermal Stability and Reactivity:

- This compound’s nitro groups increase its thermal instability compared to non-nitro analogs. For example, decomposition temperatures for nitro esters are typically <200°C, whereas fluorinated or methoxy-substituted esters (e.g., Ethyl 4,4-difluorovalerate) exhibit higher thermal stability (>250°C) due to weaker electron withdrawal .

- The methoxy groups in Ethyl 4,4-dimethoxy-2-methyl-3-oxobutanoate provide steric hindrance and moderate electron donation, reducing hydrolysis rates compared to nitro derivatives .

Solubility and Polarity:

Research Findings and Data Gaps

- Computational Insights : Density Functional Theory (DFT) studies on similar nitro compounds (e.g., 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one) highlight the role of nitro groups in modulating electronic properties, which can be extrapolated to this compound’s reactivity .

- Data Limitations : Physical properties like melting/boiling points and exact synthetic protocols for this compound are absent in the provided evidence, necessitating experimental validation .

Q & A

Q. What are the optimal synthetic routes for Ethyl 4,4-dinitrovalerate, and how can yield be maximized?

this compound can be synthesized via nitroalkylation of valeric acid derivatives or esterification under acidic conditions. Key factors include:

- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid (PTSA) are common for esterification, but nitro group stability must be monitored to avoid decomposition .

- Reaction temperature : Controlled reflux (e.g., 80–100°C) prevents side reactions like nitration of the ethyl ester backbone.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H NMR reveals splitting patterns for nitro-adjacent protons (δ 4.2–4.5 ppm for ester CH; δ 1.2–1.4 ppm for CH). C NMR identifies carbonyl (170–175 ppm) and nitro-bearing carbons (90–100 ppm) .

- IR : Strong absorbance at ~1550 cm (asymmetric NO stretch) and ~1370 cm (symmetric NO stretch) confirms nitro groups .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) and fragmentation patterns (e.g., loss of NO groups) validate the structure .

Advanced Research Questions

Q. How do steric and electronic effects of nitro groups influence the compound’s reactivity in nucleophilic substitutions?

The nitro groups in this compound act as strong electron-withdrawing groups, activating the adjacent ester carbonyl toward nucleophilic attack. However, steric hindrance from the nitro groups can reduce reactivity in bulky nucleophiles. Methodological insights:

Q. What challenges arise in resolving crystal structures of this compound derivatives, and how can diffraction parameters be optimized?

Nitro groups introduce disorder in crystal lattices due to rotational flexibility. Strategies include:

- Low-temperature data collection : Reduces thermal motion (e.g., 100 K using liquid N) .

- High-resolution detectors : Use CCD or CMOS detectors (e.g., Bruker APEX DUO) to capture weak reflections .

- Refinement constraints : Apply riding models for H atoms and isotropic displacement parameters (U) for nitro groups .

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., melting point, stability) across studies?

Contradictory data often stem from impurities or varying experimental conditions. Mitigation approaches:

- Purity validation : Use DSC (differential scanning calorimetry) for melting point consistency and HPLC for chemical purity .

- Replication under controlled conditions : Standardize solvents, heating rates, and atmospheric controls (e.g., inert N vs. ambient air) .

- Meta-analysis : Statistically compare datasets (e.g., ANOVA) to identify outliers or methodological biases .

Methodological Considerations

Q. What protocols ensure safe handling of this compound given its potential instability?

- Storage : Keep in amber vials at –20°C to prevent photodegradation or thermal decomposition .

- Decomposition monitoring : Regularly analyze via TGA (thermogravimetric analysis) for weight loss profiles .

- Safety protocols : Use blast shields during scale-up reactions and fume hoods for volatile byproducts (e.g., NO) .

Q. How can researchers design experiments to study the hydrolysis kinetics of this compound in aqueous media?

- pH-dependent studies : Use buffer solutions (pH 2–12) and track hydrolysis via conductivity or H NMR .

- Isotopic labeling : Introduce O in the ester group to trace hydrolysis pathways using GC-MS .

Data Analysis and Presentation

Q. What statistical methods are appropriate for analyzing contradictory spectroscopic or crystallographic data?

- Principal Component Analysis (PCA) : Reduces dimensionality in spectral datasets to identify clustering anomalies .

- R-factor comparison : For crystallography, use Hamilton’s R-test to evaluate model fit against experimental data .

Q. How should researchers present complex reaction mechanisms involving this compound in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.